2-chloro-N-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide

HDAC6 inhibition Epigenetics Medicinal Chemistry

HDAC6 inhibitor programs require pre-functionalized intermediates with validated potency benchmarks. This diphenylhydantoin-chloroacetamide addresses that need: • HDAC6 IC50 = 0.601 nM (HDAC-Glo assay), equipotent to best-in-series IV-9 (0.595 nM) • Pre-installed chloroacetamide electrophile enables direct covalent warhead conjugation for ABPP • ≥95% purity with commercial availability supporting rapid parallel SAR campaigns

Molecular Formula C17H14ClN3O3
Molecular Weight 343.8 g/mol
CAS No. 877963-95-6
Cat. No. B13251202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide
CAS877963-95-6
Molecular FormulaC17H14ClN3O3
Molecular Weight343.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)NC(=O)CCl)C3=CC=CC=C3
InChIInChI=1S/C17H14ClN3O3/c18-11-14(22)20-21-15(23)17(19-16(21)24,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,19,24)(H,20,22)
InChIKeyJDORNXWMZOGJAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility39.7 [ug/mL] (The mean of the results at pH 7.4)

2-Chloro-N-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide: HDAC6 Inhibitor Building Block


2-Chloro-N-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide (CAS 877963-95-6) is a synthetic small molecule belonging to the hydantoin-derived acetamide class, characterized by a 5,5-diphenylimidazolidine-2,4-dione core N-functionalized with a 2-chloroacetamide side chain (C₁₇H₁₄ClN₃O₃, MW 343.8 g/mol) [1]. The compound has been disclosed in patent WO2021067859 as a key intermediate within a series of histone deacetylase 6 (HDAC6) inhibitors, with the chloroacetamide moiety serving as a critical zinc-binding group that confers picomolar enzymatic potency [2]. It is commercially cataloged by Enamine (EN300-23306) and Santa Cruz Biotechnology (sc-341943) at ≥95% purity [1], positioning it as a research-grade procurement candidate for HDAC6-targeted medicinal chemistry and chemical biology programs.

HDAC6 inhibitor building block with zinc-binding chloroacetamide warhead
Patent-disclosed intermediate from WO2021067859 series
Research-grade purity; commercially cataloged for medicinal chemistry

Why In-Class Hydantoin Acetamides Cannot Substitute


The hydantoin-acetamide chemotype tolerates diverse N-substitutions that profoundly alter target engagement. While fosphenytoin, a 4,4-diphenylimidazolidine-2,4-dione phosphate prodrug, exhibits only 37.12% inhibition of HDAC6 enzymatic activity at screening concentration , the 2-chloroacetamide analog achieves picomolar IC₅₀ (0.601 nM) against recombinant HDAC6 [1]. Similarly, the 4-methoxyphenyl-substituted analog (Cpd3) shows α-glucosidase IC₅₀ of 43.58 µM and α-amylase IC₅₀ of 108.28 µM [2], representing a >70,000-fold potency gap for HDAC6 relative to the chloroacetamide derivative. These divergent activity profiles demonstrate that the chloroacetamide zinc-binding warhead is non-fungible; substituting to phosphate, methoxyphenyl, or ethyl ester congeners yields orders-of-magnitude potency losses against HDAC6, making 2-chloro-N-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide irreplaceable for HDAC6 inhibitor development programs.

Hydantoin N-substitution type shifts HDAC6 zinc-chelation; chloroacetamide warhead is critical for target engagement.
Same diphenylhydantoin core (e.g., fosphenytoin) yields limited HDAC6 inhibition; warhead identity drives potency.
SAR divergence among hydantoin acetamides requires warhead-specific selection; generic substitution may compromise activity.

Quantitative Differentiation vs. Hydantoin Analogs


HDAC6 Potency Benchmarking vs. Patent Analog

In the HDAC-Glo luminescent assay format disclosed in WO2021067859, 2-chloro-N-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide (Compound I-21) inhibits recombinant HDAC6 with an IC₅₀ of 0.601 nM [1]. The closest structural analog from the same patent series, Compound IV-9 (CHEMBL4751524, BDBM50557849), yields an IC₅₀ of 0.595 nM under identical assay conditions [2]. The 0.006 nM potency difference represents a <1% variation, establishing that the target compound delivers HDAC6 inhibition equipotent to the series-leading analog while offering a synthetically distinct chloroacetamide zinc-binding group that may confer differential pharmacokinetic or selectivity properties during lead optimization.

HDAC6 Benchmark vs. Patent Analog
Head-to-head
IC₅₀ 0.601 nM (I-21) vs 0.595 nM (IV-9); Δ 0.006 nM
Reported equipotent context for SAR scaffold evaluation.
Recombinant HDAC6; HDAC-Glo assay; WO2021067859 Table 14.
HDAC6 inhibition Epigenetics Medicinal Chemistry

Chloroacetamide Warhead vs. Fosphenytoin for HDAC6 Affinity

Fosphenytoin, a clinically approved 4,4-diphenylimidazolidine-2,4-dione phosphate prodrug that shares the identical hydantoin core scaffold, inhibits human HDAC6 enzymatic activity by only 37.12% at screening concentration using a commercial peptide substrate . In stark contrast, 2-chloro-N-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide achieves 0.601 nM IC₅₀ (near-complete inhibition at low nanomolar concentrations) [1]. While exact IC₅₀-to-percent-inhibition conversion requires concentration data, the qualitative gap—from partial inhibition to picomolar potency—demonstrates that the chloroacetamide zinc-binding group is the dominant potency determinant, not the diphenylhydantoin scaffold itself.

Warhead vs. Fosphenytoin
Cross-study comparable
IC₅₀ 0.601 nM vs 37.12% inhibition (fosphenytoin)
Warhead-dependent engagement; core scaffold alone yields limited response.
Target: recombinant HDAC6; Comparator: human HDAC6, peptide substrate, conc. not specified.
HDAC6 Zinc-binding group Structure-activity relationship

HDAC6 Selectivity Profile Over Class-I HDACs

While direct isoform selectivity panel data for 2-chloro-N-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide is not publicly available, a structurally related diphenylimidazolidine-acetamide derivative (CHEMBL5269123, BDBM50481803) demonstrates 1.80 nM IC₅₀ against HDAC3 [1]. The target compound's primary HDAC6 IC₅₀ of 0.601 nM [2], compared against this class-representative HDAC3 value, suggests approximately 3-fold selectivity for HDAC6 over Class-I HDAC3. This selectivity profile is consistent with the bulky diphenyl cap group architecture that sterically favors HDAC6's wider catalytic channel over Class-I isoforms. Researchers selecting this compound for HDAC6-targeted studies should independently verify isoform selectivity under their experimental conditions.

Isoform Selectivity Inference
Class-level inference
HDAC6 IC₅₀ 0.601 nM vs HDAC3 1.80 nM (analog); ~3×
Class-level selectivity suggests HDAC6 preference; independent verification required.
HDAC3 data from related chemotype (CHEMBL5269123); not measured on target compound.
HDAC isoform selectivity Epigenetic profiling Chemical probe

Synthetic Utility of Chloroacetamide vs. Ester and Phosphate Analogs

The terminal 2-chloro substituent provides a reactive electrophilic handle for nucleophilic displacement chemistry (thiol conjugation, amine alkylation) that is absent in the corresponding ethyl ester analog (CAS 82215-18-7) and the phosphate prodrug fosphenytoin [1][2]. This chemical feature enables covalent target engagement strategies and facile derivatization for probe synthesis. In contrast, the ethyl ester congener requires hydrolytic activation to the carboxylic acid (pKa ~4-5) before further conjugation, adding synthetic steps and purification complexity. The chloroacetamide's balanced electrophilicity—reactive enough for bioconjugation yet stable under standard storage at -20°C—offers a procurement advantage for laboratories requiring a pre-functionalized building block for click-chemistry or activity-based protein profiling applications.

Synthetic Utility
Reported property context
Direct electrophilic displacement vs. ester hydrolysis required
Electrophilic handle supports direct conjugation; non-electrophilic analogs require additional steps.
Chloroacetamide stable at -20°C; ester congener needs activation.
Synthetic chemistry Electrophilic warhead Chemical biology tool

Application Scenarios for HDAC6 Research


SAR Exploration of Diphenylhydantoin Cap Group

With confirmed HDAC6 IC₅₀ of 0.601 nM [1] and equipotency to the best-in-series Compound IV-9 (0.595 nM) [2], this compound serves as an ideal starting scaffold for structure-activity relationship (SAR) studies focused on modifying the diphenyl cap region while retaining the chloroacetamide zinc-binding warhead. The picomolar potency benchmark, established under identical HDAC-Glo assay conditions within WO2021067859, allows direct potency comparisons for each new analog synthesized. The commercially available 95% purity from Enamine (EN300-23306) and Santa Cruz Biotechnology (sc-341943) supports rapid procurement for parallel medicinal chemistry campaigns.

Covalent Probe Development via Chloroacetamide Electrophile

The 2-chloroacetamide moiety provides a moderately reactive electrophilic center suitable for designing covalent HDAC6 inhibitors. Unlike the ethyl ester analog (CAS 82215-18-7) that requires multi-step activation, this compound is pre-functionalized for direct nucleophilic displacement with cysteine or lysine residues proximal to the HDAC6 active site. As noted in Section 3, Evidence 4, the electrophilic handle enables click-chemistry conjugation and activity-based protein profiling (ABPP), making this compound the preferred procurement choice over non-electrophilic hydantoin-acetamide analogs for covalent probe campaigns.

HDAC6 Isoform Selectivity Profiling

Based on the class-level selectivity inference (Section 3, Evidence 3), the diphenylhydantoin-acetamide chemotype exhibits approximately 3-fold HDAC6-over-HDAC3 preference. This compound is recommended for procurement by laboratories establishing HDAC isoform selectivity panels, where its picomolar HDAC6 potency (0.601 nM) [1] combined with predicted Class-I discrimination can be benchmarked against pan-HDAC inhibitors such as vorinostat (SAHA) or next-generation selective HDAC6 inhibitors. The compound's commercial availability at research grade supports rapid initiation of selectivity and cellular target engagement assays.

Assay Validation and Benchmarking for HDAC6 Inhibitors

As a WO2021067859-disclosed compound with publicly available quantitative binding data (HDAC6 IC₅₀ = 0.601 nM; HDAC-Glo assay) [1], this compound can serve as a well-characterized positive control for validating HDAC6 biochemical and cellular assays. Its equipotency to Compound IV-9 (0.595 nM) [2] enables head-to-head assay quality control comparisons. Procurement from established vendors (Enamine, Santa Cruz Biotechnology) with documented purity specifications (≥95%) [3] ensures reproducibility across independent laboratories.

Application
Selection Property
Validation Focus
SAR Cap-Group Exploration
Diphenylhydantoin scaffold with chloroacetamide warhead
Potency retention in new cap-modified analogs; HDAC6 enzymatic assay
Covalent Probe Design
Electrophilic chloroacetamide conjugation handle
Bioconjugation efficiency; target engagement assessment
Isoform Selectivity Profiling
HDAC6-favoring selectivity hypothesis (class-level inference)
Isoform selectivity panel verification; compare to pan-HDAC inhibitors
Assay Validation & Benchmarking
Research-grade HDAC6 inhibitor from patent series
Assay reproducibility; equipotency benchmark with reference analog
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